molecular formula C10H8N6 B11889277 6-(Pyridin-3-yl)-7H-purin-2-amine CAS No. 918537-06-1

6-(Pyridin-3-yl)-7H-purin-2-amine

Cat. No.: B11889277
CAS No.: 918537-06-1
M. Wt: 212.21 g/mol
InChI Key: ICZONANJUHOKQH-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-9H-purin-2-amine is a heterocyclic compound that features a pyridine ring fused to a purine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-9H-purin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Formation of the Purine Scaffold: The purine scaffold can be synthesized via the Traube purine synthesis, which involves the cyclization of 4,5-diaminopyrimidine with formic acid or formamide.

    Coupling of Pyridine and Purine Rings: The final step involves coupling the pyridine ring to the purine scaffold.

Industrial Production Methods

Industrial production of 6-(Pyridin-3-yl)-9H-purin-2-amine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Pyridin-3-yl)-9H-purin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinase enzymes by competing with ATP for binding sites, thereby blocking phosphorylation events critical for cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-2-yl)-9H-purin-2-amine: Similar structure but with the pyridine ring attached at a different position.

    6-(Pyridin-4-yl)-9H-purin-2-amine: Another isomer with the pyridine ring attached at the 4-position.

    6-(Pyridin-3-yl)-9H-purin-2-ol: A hydroxyl derivative with different chemical properties.

Uniqueness

6-(Pyridin-3-yl)-9H-purin-2-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential as a versatile compound in drug discovery and other scientific applications .

Properties

CAS No.

918537-06-1

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

6-pyridin-3-yl-7H-purin-2-amine

InChI

InChI=1S/C10H8N6/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H3,11,13,14,15,16)

InChI Key

ICZONANJUHOKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(=NC(=N2)N)N=CN3

Origin of Product

United States

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